1-(2,5-dichlorobenzenesulfonyl)-3-(difluoromethyl)azetidine
Description
Chemical Structure and Properties 1-(2,5-dichlorobenzenesulfonyl)-3-(difluoromethyl)azetidine (CAS: 2319833-29-7) is a fluorinated azetidine derivative with the molecular formula C₁₀H₉Cl₂F₂NO₂S and a molecular weight of 316.15 g/mol . The compound features a rigid azetidine (four-membered nitrogen-containing ring) core substituted with a difluoromethyl group and a 2,5-dichlorobenzenesulfonyl moiety.
Synthesis and Availability Currently marketed as a research chemical (Catalog Number: BJ42864), it is priced at $8/1g, with bulk pricing available .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-3-(difluoromethyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2F2NO2S/c11-7-1-2-8(12)9(3-7)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSVBDNEXOTKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-dichlorobenzenesulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 2,5-dichlorophenyl sulfonyl chloride: This can be achieved by reacting 2,5-dichlorobenzenesulfonyl chloride with a suitable chlorinating agent such as thionyl chloride.
Introduction of the azetidine ring: The sulfonyl chloride is then reacted with azetidine in the presence of a base such as triethylamine to form the sulfonyl azetidine intermediate.
Addition of the difluoromethyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(2,5-dichlorobenzenesulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the sulfonyl group can occur under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.
Scientific Research Applications
Biology: Research has explored its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorobenzenesulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The azetidine ring provides structural rigidity, contributing to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Fluorinated Azetidines : Fluorine incorporation is a hallmark of modern drug design due to its ability to modulate bioavailability and metabolic stability. For example, fluorinated azetidines in clinical trials (e.g., JNJ-54717793) leverage fluorine’s electronegativity to enhance target binding, a strategy mirrored in this compound .
Sulfonamide Derivatives: The 2,5-dichlorobenzenesulfonyl group parallels sulfonamide antibiotics (e.g., sulfamethoxazole) but distinguishes itself via halogen positioning.
Comparative Data Table
Key Findings
- Fluorine Impact: The difluoromethyl group in the azetidine ring likely enhances metabolic stability compared to non-fluorinated analogues (e.g., simple azetidine sulfonamides), as seen in fluorinated clinical candidates .
- Chlorine Positioning : The 2,5-dichloro configuration on the benzenesulfonyl group may optimize electronic effects for sulfonamide-mediated interactions, contrasting with the para -chloro substitution in Compound 11 (), which showed lower synthetic yields (28%) .
- Azetidine vs.
Biological Activity
1-(2,5-Dichlorobenzenesulfonyl)-3-(difluoromethyl)azetidine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article synthesizes the available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H9Cl2F2NO2S
- Molecular Weight : 316.15 g/mol
- CAS Number : 2319833-29-7
The compound primarily acts as a ligand for transient receptor potential (TRP) channels, particularly TRPV4. Research indicates that it has the potential to modulate calcium ion influx in cells, which is critical for various physiological processes including pain sensation and inflammation .
1. TRPV4 Receptor Modulation
The compound has been identified as a selective ligand for the TRPV4 receptor. Its interaction with this receptor can lead to various biological effects:
- Pain Relief : By modulating TRPV4 activity, it may help alleviate pain associated with inflammatory conditions.
- Antihypertensive Effects : Some studies suggest that TRPV4 activation can influence vascular tone and blood pressure regulation .
2. Antimicrobial Properties
Preliminary studies have indicated that azetidine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .
Study 1: Antibacterial Activity
A study evaluated a series of azetidine compounds for their antibacterial efficacy. The results demonstrated that compounds with a similar structure to this compound exhibited significant antibacterial activity in vitro against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the azetidine moiety could enhance potency .
Study 2: TRPV4 Modulation in Pain Models
In a mouse model of acute pain, administration of the compound resulted in a significant reduction in pain response compared to control groups. This suggests that targeting TRPV4 receptors may be a viable strategy for developing new analgesics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| Compound A | Similar | Moderate antibacterial | TRPV4 modulation |
| Compound B | Similar | High antibacterial | Membrane disruption |
| This compound | Unique | Antibacterial, Pain relief | TRPV4 receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
